(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate
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Overview
Description
(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
The synthesis of (2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate involves specific reaction conditions and routes. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in the study of biological processes and interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in organic synthesis, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the reaction to completion.
Comparison with Similar Compounds
(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate can be compared with other similar compounds, such as phosgene and imidazole. While phosgene is highly reactive and toxic, this compound is more stable and easier to handle. Imidazole, on the other hand, is a common reagent in organic synthesis but lacks the coupling efficiency of this compound. These differences highlight the unique properties and advantages of this compound in various applications.
Conclusion
This compound is a versatile and valuable compound in scientific research and industry Its unique properties, reactivity, and applications make it an essential substance in multiple fields
Properties
IUPAC Name |
(2S,3R)-2-[(4-benzhydrylpiperazin-4-ium-1-carbonyl)amino]-3-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-18(2)21(23(28)29)25-24(30)27-16-14-26(15-17-27)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3,(H,25,30)(H,28,29)/t18-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYTXQTAVGNHZ-NQIIRXRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])NC(=O)N1CC[NH+](CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)[O-])NC(=O)N1CC[NH+](CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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